2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C11H16N2OS It is a thiazole derivative, characterized by the presence of a cyclohexyl group, a methylamino group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Cyclohexyl and Methylamino Groups: The cyclohexyl and methylamino groups can be introduced via nucleophilic substitution reactions. For instance, cyclohexylamine and methylamine can be reacted with appropriate intermediates to form the desired substituents on the thiazole ring.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carboxylic acid.
Reduction: 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexyl and methylamino groups, along with the thiazole ring and aldehyde group, makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-13(9-5-3-2-4-6-9)11-12-7-10(8-14)15-11/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXAMPILUZIDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.